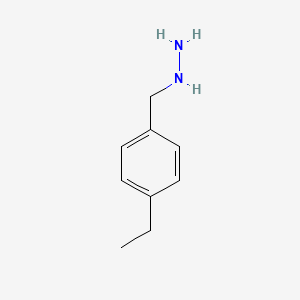

4-Ethylbenzylhydrazine

説明

Contextualization within Contemporary Hydrazine (B178648) Chemistry

Hydrazine derivatives are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond. mdpi.com This functional group imparts unique chemical reactivity, making them valuable precursors and intermediates in a wide range of chemical transformations. mdpi.com Historically, hydrazines have been utilized in applications ranging from rocket propellants to pharmaceuticals. researchgate.net In contemporary chemical research, the focus has increasingly shifted towards their role as key building blocks in the synthesis of heterocyclic compounds and as pharmacophores in drug discovery. mdpi.comtsijournals.com

Substituted hydrazines, including benzylhydrazine (B1204620) derivatives, are particularly significant. The benzyl (B1604629) group, attached to the hydrazine moiety, provides a versatile scaffold that can be readily modified to tune the molecule's steric and electronic properties. ontosight.ai This adaptability makes benzylhydrazines valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity. ontosight.ai Research into hydrazine derivatives is vibrant, with ongoing efforts to develop novel synthetic methods and to explore their applications in materials science and medicinal chemistry. ontosight.airsc.org

One of the most significant areas of research for hydrazine derivatives is in the development of monoamine oxidase (MAO) inhibitors. nih.gov MAOs are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for neurological disorders such as depression and Parkinson's disease. Several hydrazine derivatives have been identified as potent MAO inhibitors, with the hydrazine functional group being crucial for their mechanism of action. nih.govacs.org The study of compounds like 4-Ethylbenzylhydrazine is therefore situated within this broader effort to discover new and more selective MAO inhibitors. acs.org

Academic Significance and Identified Research Gaps for this compound

While the broader class of benzylhydrazines has received considerable attention, specific research on this compound is less prevalent in the current literature. Its academic significance stems primarily from its potential as a structural motif in medicinal chemistry and as a tool for probing structure-activity relationships in enzyme inhibition studies. The presence of the ethyl group at the para-position of the benzene (B151609) ring introduces a specific lipophilic character that can influence the compound's interaction with biological targets.

A key research gap is the lack of detailed studies on the synthesis, characterization, and biological evaluation of this compound itself. While general methods for the synthesis of substituted benzylhydrazines are known, the specific application and optimization of these methods for the 4-ethyl derivative have not been extensively reported. acs.org Furthermore, there is a scarcity of data on its specific chemical properties and reactivity.

The primary research gap, therefore, lies in the comprehensive investigation of this compound as a distinct chemical entity. This includes a thorough exploration of its synthetic pathways, a detailed characterization of its physicochemical properties, and a systematic evaluation of its potential biological activities, particularly as a monoamine oxidase inhibitor.

Overarching Research Objectives and Scope for this compound Investigations

The investigation of this compound is guided by a set of clear research objectives aimed at filling the identified knowledge gaps. The primary objectives include:

Development of an efficient and scalable synthesis: A key goal is to establish a reliable synthetic route to produce high-purity this compound. This involves evaluating existing methods for benzylhydrazine synthesis and adapting them for this specific compound. A common approach involves the reaction of 4-ethylbenzyl chloride with hydrazine hydrate. ontosight.ailookchem.com Another potential route is the reductive amination of 4-ethylbenzaldehyde (B1584596) with hydrazine. masterorganicchemistry.comthieme-connect.com

Comprehensive physicochemical characterization: A thorough analysis of the compound's properties is essential. This includes determining its molecular formula, molecular weight, and other physical and spectral data.

Investigation of potential as a monoamine oxidase inhibitor: A significant research objective is to assess the in vitro inhibitory activity of this compound against both MAO-A and MAO-B isoforms. This would help to understand the influence of the 4-ethyl substituent on inhibitory potency and selectivity. nih.govscispace.com

The scope of these investigations is focused on the fundamental chemistry and potential preclinical applications of this compound. The research is designed to provide foundational knowledge that could spur further interest and investigation into this and related compounds.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887587-03-3 | N/A |

| Molecular Formula | C9H14N2 | N/A |

| Molecular Weight | 150.22 g/mol | N/A |

| IUPAC Name | (4-ethylbenzyl)hydrazine | N/A |

Table 2: Hypothesized Synthesis of this compound

| Reactants | Reagents/Conditions | Product |

| 4-Ethylbenzyl chloride, Hydrazine hydrate | Ethanol, Reflux | This compound |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-ethylphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-8-3-5-9(6-4-8)7-11-10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBWRJFBZNBNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606211 | |

| Record name | [(4-Ethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-03-3 | |

| Record name | [(4-Ethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 4 Ethylbenzylhydrazine

Established Synthetic Pathways to 4-Ethylbenzylhydrazine

Conventional methods for the synthesis of this compound primarily involve two well-established routes: the alkylation of hydrazine (B178648) with a suitable 4-ethylbenzyl halide and the reduction of the corresponding hydrazone.

Conventional Reaction Schemes and Conditions

Alkylation of Hydrazine:

A common and direct approach to synthesizing this compound is through the nucleophilic substitution reaction between a 4-ethylbenzyl halide, typically 4-ethylbenzyl chloride, and hydrazine hydrate. This reaction is generally carried out in a suitable solvent, such as ethanol or another polar solvent, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The reaction temperature can be controlled to minimize the formation of di-substituted byproducts.

A general representation of this reaction is as follows:

4-Ethylbenzyl Chloride + Hydrazine Hydrate → this compound + Hydrochloric Acid

The direct alkylation of hydrazine can sometimes lead to the formation of symmetrical, mono-, or sequentially dialkylated products. rsc.org Controlling the stoichiometry of the reactants, with an excess of hydrazine, is a key parameter to favor the formation of the desired mono-alkylated product.

Reduction of 4-Ethylbenzylidenehydrazine:

An alternative pathway involves a two-step process starting from 4-ethylbenzaldehyde (B1584596). First, the aldehyde is condensed with hydrazine hydrate to form the corresponding hydrazone, 4-ethylbenzylidenehydrazine. This condensation is typically acid-catalyzed and proceeds with the elimination of a water molecule.

4-Ethylbenzaldehyde + Hydrazine Hydrate → 4-Ethylbenzylidenehydrazine + Water

In the second step, the resulting hydrazone is reduced to this compound. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) or chemical reducing agents like sodium borohydride.

4-Ethylbenzylidenehydrazine + [Reducing Agent] → this compound

Precursor Chemistry in this compound Synthesis

The primary precursors for the synthesis of this compound are 4-ethylbenzyl chloride and 4-ethylbenzaldehyde.

4-Ethylbenzyl Chloride: This precursor is typically synthesized from 4-ethyltoluene through free-radical chlorination or from ethylbenzene (B125841) via chloromethylation.

4-Ethylbenzaldehyde: This aldehyde can be prepared through the oxidation of 4-ethylbenzyl alcohol or via formylation of ethylbenzene using methods such as the Vilsmeier-Haack reaction.

Hydrazine Hydrate: This is a commercially available reagent and serves as the source of the hydrazine moiety in both synthetic routes.

Innovations in Green Chemistry for Hydrazine Derivative Synthesis

Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and sustainable methods. These "green chemistry" approaches are also applicable to the synthesis of hydrazine derivatives like this compound.

Solvent Selection and Eco-Friendly Approaches

The selection of solvents plays a crucial role in the environmental impact of a chemical process. Traditional syntheses often utilize volatile organic solvents (VOCs). Green chemistry promotes the use of alternative, less hazardous solvents. For the synthesis of hydrazine derivatives, water has been explored as a green solvent. organic-chemistry.orgmdpi.com The use of aqueous media can be particularly advantageous for reactions involving hydrazine hydrate. organic-chemistry.org Polyethylene glycols (PEGs) have also gained attention as biodegradable, non-toxic, and recyclable solvents for various organic transformations, including the synthesis of nitrogen-containing heterocycles. mdpi.com

Catalyst-free reactions in water are also an attractive green chemistry approach for the synthesis of some hydrazine derivatives, offering advantages such as high yields and simple work-up procedures.

Energy-Efficient Synthesis Methods (e.g., Microwave-Assisted)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org This technique can be applied to the synthesis of hydrazine derivatives, including the alkylation of hydrazines. organic-chemistry.org The use of microwave irradiation can enhance the efficiency of the reaction between 4-ethylbenzyl chloride and hydrazine, potentially reducing the need for harsh reaction conditions and excessive solvent use. For instance, the cyclocondensation of hydrazine derivatives with alkyl dihalides has been successfully performed in water under microwave heating. organic-chemistry.org

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

For the Alkylation of Hydrazine:

Reactant Ratio: A significant excess of hydrazine hydrate is often used to favor the formation of the mono-alkylated product and minimize the formation of di-(4-ethylbenzyl)hydrazine.

Temperature: The reaction temperature should be carefully controlled. Lower temperatures can help to improve the selectivity of the reaction towards mono-alkylation.

Base: The choice and amount of base used to neutralize the acid byproduct can influence the reaction rate and yield.

Solvent: The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction kinetics.

For the Reduction of 4-Ethylbenzylidenehydrazine:

Reducing Agent: The choice of reducing agent is critical. Catalytic hydrogenation often provides high yields and clean products, while chemical reducing agents offer an alternative under different reaction conditions.

Catalyst (for hydrogenation): The type and loading of the catalyst (e.g., Pd/C) can impact the reaction rate and efficiency.

Pressure and Temperature (for hydrogenation): These parameters need to be optimized to ensure complete reduction without side reactions.

Solvent: The solvent should be compatible with the chosen reducing agent and provide good solubility for the hydrazone.

Below is a hypothetical data table illustrating the potential effects of optimizing reaction parameters on the yield of this compound via the alkylation of hydrazine.

Table 1: Hypothetical Optimization of the Alkylation of Hydrazine with 4-Ethylbenzyl Chloride

| Entry | Molar Ratio (Hydrazine:4-Ethylbenzyl Chloride) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2:1 | Ethanol | 78 | 6 | 55 |

| 2 | 5:1 | Ethanol | 78 | 6 | 70 |

| 3 | 10:1 | Ethanol | 78 | 6 | 85 |

| 4 | 10:1 | Ethanol | 50 | 12 | 88 |

| 5 | 10:1 | Water | 50 | 12 | 82 |

This table illustrates that by increasing the excess of hydrazine and lowering the reaction temperature, a higher yield of the desired product could potentially be achieved.

Advanced Synthetic Strategies for this compound and its Analogues

Chemo- and Regioselective Functionalization

The hydrazine moiety possesses two nucleophilic nitrogen atoms, which presents a significant challenge for regioselectivity. Uncontrolled reactions can lead to a mixture of N-1 and N-2 substituted products, as well as over-alkylation. Chemoselectivity is also critical when other reactive functional groups are present in the molecule. Modern synthetic methods address these challenges through careful control of reaction conditions and the use of specialized reagents.

A key strategy for achieving regioselectivity in the alkylation of hydrazine derivatives involves the formation of a nitrogen dianion intermediate. This method allows for precise, sequential alkylation, providing excellent control over the substitution pattern. By using a strong base like n-butyllithium with a protected hydrazine, a highly reactive dianion is formed, which can then be selectively reacted with alkyl halides. organic-chemistry.orguni-konstanz.de This approach minimizes the formation of byproducts and simplifies the synthesis of complex, multi-substituted hydrazines. organic-chemistry.org

The principles of regioselective control are also demonstrated in the synthesis of nitrogen-containing heterocyclic compounds. For example, in the N-alkylation of the indazole scaffold, the choice of base, solvent, and the electronic and steric properties of existing substituents can direct the reaction to a specific nitrogen atom with high selectivity. beilstein-journals.org Similar principles can be applied to the functionalization of benzylhydrazines. One-pot condensation reactions to form pyrazole (B372694) rings, using substituted hydrazines like benzylhydrazine (B1204620), have been shown to be highly regio- and chemo-selective, yielding a single N-1 substituted pyrazole derivative under optimized conditions. nih.gov

Chemoselectivity is often demonstrated in catalytic transfer hydrogenation reactions where hydrazine serves as the hydrogen source. For instance, a palladium on carbon (Pd/C) catalyst can be used with hydrazine hydrate to selectively reduce a nitro group to an amine without affecting sensitive functional groups like halogens on the same aromatic ring. nih.gov This high degree of chemoselectivity is crucial for the synthesis of functionalized aniline derivatives from halogenated nitroarenes. nih.gov

Table 1: Methodologies for Selective Functionalization in Hydrazine Chemistry

| Methodology | Description | Selectivity Type | Key Reagents/Conditions | Outcome/Advantage |

|---|---|---|---|---|

| Nitrogen Dianion Formation | Metalation of a protected hydrazine to form a dianion, followed by reaction with an electrophile. | Regioselective | n-Butyllithium (n-BuLi), Boc-protected hydrazine, Alkyl halides | Precise control over mono- or di-alkylation at specific nitrogen atoms. organic-chemistry.orguni-konstanz.de |

| One-Pot Pyrazole Synthesis | Condensation of an active methylene (B1212753) reagent, isothiocyanate, and a substituted hydrazine. | Regio- and Chemo-selective | Methylhydrazine or Benzylhydrazine | Isolation of a single N¹-substituted pyrazole isomer, avoiding complex mixtures. nih.gov |

| Catalytic Transfer Hydrogenation | Use of hydrazine as a hydrogen donor to reduce specific functional groups. | Chemoselective | Hydrazine hydrate, Palladium on Carbon (Pd/C) | Selective reduction of nitro groups while preserving reducible groups like halogens. nih.gov |

| Substituent-Directed Alkylation | Utilizing steric and electronic effects of existing substituents to influence the site of N-alkylation. | Regioselective | Sodium hydride (NaH), Tetrahydrofuran (THF) | High regioselectivity (e.g., >99% N-1) based on the directing effect of substituents. beilstein-journals.org |

Stereoselective Synthesis of Chiral this compound Derivatives

Chiral hydrazines are valuable building blocks in medicinal chemistry and asymmetric synthesis. The development of methods to produce enantiomerically pure hydrazine derivatives is a key area of research. One of the most direct and efficient strategies for synthesizing chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. acs.org

This approach utilizes transition metal catalysts combined with chiral ligands to achieve high levels of stereocontrol. Various earth-abundant and precious metals have been successfully employed. For instance, nickel-based catalysts, such as a Ni-(S,S)-Ph-BPE complex, have been developed for the asymmetric hydrogenation of cyclic N-acyl hydrazones, producing chiral cyclic hydrazines with excellent yields and enantioselectivities exceeding 99% enantiomeric excess (ee). acs.orgnih.gov Similarly, palladium catalysts, particularly [Pd(R)-DTBM-SegPhos(OCOCF3)2], have proven effective for the enantioselective hydrogenation of fluorinated hydrazones, including β-aryl substituted variants, with enantioselectivities up to 94%. The development of cobalt-catalyzed systems has also yielded chiral hydrazines with high enantioselectivities (95–98% ee). researchgate.net

The general applicability of this method to a wide range of substrates makes it a powerful tool for generating optically active hydrazines. researchgate.net For a derivative like this compound, the corresponding hydrazone could be synthesized and then subjected to asymmetric hydrogenation to yield the desired chiral product. The reaction can be scaled up to the gram scale without a loss of enantioselectivity, demonstrating its practical utility. acs.orgnih.gov

Table 2: Catalyst Systems for Asymmetric Synthesis of Chiral Hydrazines

| Catalyst System | Metal | Chiral Ligand Example | Substrate Type | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Palladium-Based Complex | Palladium (Pd) | (R)-DTBM-SegPhos | Fluorinated Hydrazones (β-aryl substituted) | Up to 94% |

| Nickel-Based Complex | Nickel (Ni) | (S,S)-Ph-BPE | Cyclic N-Acyl Hydrazones | Up to >99% acs.orgnih.gov |

| Cobalt-Based Complex | Cobalt (Co) | Not specified | Hydrazones with NHBz group | 95–98% researchgate.net |

| Nickel-Catalyzed System | Nickel (Ni) | Not specified | General Hydrazones | Up to 99.4:0.6 er researchgate.net |

Automation and Machine-Assisted Synthesis Planning in Hydrazine Chemistry

The synthesis of complex molecules like substituted hydrazines is increasingly benefiting from advances in automation and computational chemistry. These technologies aim to accelerate the discovery of new synthetic routes and improve the efficiency and reproducibility of chemical reactions.

Automation: Automated synthesis platforms, particularly those based on continuous flow chemistry, offer significant advantages over traditional batch methods. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved safety (especially when handling reactive intermediates), and easier scalability. The automated multistep synthesis of heterocyclic compounds like 2-pyrazolines, which are derived from hydrazines, has been successfully demonstrated in continuous flow systems. Such platforms can be fully automated, enabling the generation of entire compound libraries with minimal manual intervention.

Machine-Assisted Synthesis Planning: Computer-Aided Synthesis Planning (CASP) has become a powerful tool for designing synthetic routes to target molecules. These tools use machine learning algorithms trained on vast databases of chemical reactions to propose viable synthetic pathways. This process, known as retrosynthesis, involves breaking down a complex target molecule into simpler, commercially available starting materials.

Table 3: Comparison of Synthesis Approaches

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis | Machine-Assisted Planning |

|---|---|---|---|

| Process Control | Manual, less precise | Automated, highly precise control of temperature, pressure, time | N/A (Planning phase) |

| Scalability | Often challenging | Easier to scale up by running the system for longer | Can suggest routes suitable for large-scale synthesis |

| Safety | Higher risk with hazardous reagents/intermediates | Improved safety due to small reaction volumes and containment | Can be programmed to avoid known hazardous reactions |

| Route Discovery | Relies on chemist's knowledge and literature precedence | Focuses on execution of a known route | Data-driven discovery of novel and optimized synthetic routes |

| Reproducibility | Variable | High | Provides standardized, repeatable synthetic plans |

Chemical Reactivity and Mechanistic Investigations of 4 Ethylbenzylhydrazine

Fundamental Reactivity Patterns of the Hydrazine (B178648) Moiety in 4-Ethylbenzylhydrazine

The hydrazine group (-NH-NH₂) is characterized by the presence of two nucleophilic nitrogen atoms, making it a versatile functional group in a variety of chemical transformations.

The terminal nitrogen atom of the hydrazine moiety in this compound possesses a lone pair of electrons, rendering it strongly nucleophilic. This characteristic drives its participation in a wide range of reactions, most notably condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone.

The general mechanism for hydrazone formation is as follows:

Nucleophilic Attack: The terminal nitrogen of this compound attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated, and a molecule of water is eliminated, leading to the formation of a C=N double bond.

The resulting 4-ethylbenzylhydrazones are often stable, crystalline solids. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are crucial for their characterization. For instance, in the ¹H NMR spectrum of a hydrazone, the disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton (-N=CH-) are indicative of hydrazone formation. mdpi.comrsc.orgnih.govsemanticscholar.org

Table 1: Representative ¹H NMR Chemical Shifts for Hydrazone Formation Data is illustrative for a typical reaction between a substituted benzylhydrazine (B1204620) and an aromatic aldehyde in DMSO-d₆.

| Proton | Hydrazine Reactant (ppm) | Hydrazone Product (ppm) |

| -NH₂ | ~ 4.3 | - |

| -NH- | ~ 9.4 | ~ 12.1 (amide-like NH) |

| Ar-CHO | ~ 10.0 | - |

| -N=CH- | - | ~ 8.4 |

| Ar-H | 7.2 - 7.8 | 7.3 - 8.2 |

| -CH₂- | ~ 5.1 | ~ 5.7 |

| -CH₂CH₃ | ~ 2.6 | ~ 2.7 |

| -CH₂CH₃ | ~ 1.2 | ~ 1.2 |

This interactive table is based on typical values found in the literature for analogous compounds. mdpi.comsemanticscholar.org

The nitrogen-nitrogen single bond in the hydrazine moiety is susceptible to both reductive and oxidative cleavage.

Reduction: The N-N bond can be cleaved reductively to yield the corresponding amine, 4-ethylbenzylamine, and ammonia. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reducing agents.

Oxidation: Oxidation of this compound can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can yield diazene (B1210634) intermediates, which are generally unstable. Stronger oxidation can lead to the cleavage of the N-N bond and the formation of nitrogen gas. The oxidation potential of hydrazine derivatives can be studied using electrochemical methods like cyclic voltammetry. Generally, electron-donating substituents on the aromatic ring are expected to lower the oxidation potential.

Influence of the 4-Ethylbenzyl Substituent on Reaction Dynamics and Selectivity

The 4-ethylbenzyl group attached to the hydrazine moiety exerts a significant influence on its reactivity through a combination of electronic and steric effects.

Electronic Effects: The ethyl group at the para position of the benzene (B151609) ring is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density on the benzene ring and, to a lesser extent, on the attached benzylic carbon and the hydrazine nitrogen atoms. This enhanced electron density at the terminal nitrogen increases its nucleophilicity, making this compound a more potent nucleophile compared to unsubstituted benzylhydrazine. Consequently, it is expected to react faster in nucleophilic addition and substitution reactions.

The electronic effect of the 4-ethyl group can be quantitatively estimated using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The substituent constant (σ) for a para-ethyl group is negative, indicating its electron-donating nature. In reactions where a positive charge develops in the transition state (a positive reaction constant, ρ), the 4-ethyl group is expected to accelerate the reaction rate compared to an unsubstituted benzylhydrazine.

Table 2: Hammett Substituent Constants (σp) for Common Para-Substituents

| Substituent | σp Value | Electronic Effect |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Electron-Donating |

| -CH₂CH₃ | -0.15 | Electron-Donating |

| -OCH₃ | -0.27 | Strongly Electron-Donating |

This interactive table provides context for the electronic effect of the 4-ethyl group.

Elucidation of Reaction Mechanisms Involving this compound

Understanding the precise pathway of a chemical reaction involving this compound requires detailed mechanistic studies, which often employ a combination of spectroscopic, kinetic, and computational methods.

The identification and characterization of transient intermediates are key to confirming a proposed reaction mechanism. Techniques such as low-temperature NMR spectroscopy can be used to observe and characterize otherwise unstable intermediates, like the carbinolamine in hydrazone formation.

Kinetic studies provide quantitative information about reaction rates and how they are affected by changes in reactant concentrations, temperature, and the electronic nature of substituents. For example, by measuring the rate constants for the reaction of a series of para-substituted benzylhydrazines with a given carbonyl compound, a Hammett plot can be constructed (log(k/k₀) vs. σ). The slope of this plot (the reaction constant, ρ) provides insight into the charge distribution in the transition state. A negative ρ value would indicate the development of positive charge at the reaction center in the transition state, while a positive ρ value suggests the buildup of negative charge. For the nucleophilic attack of this compound on a carbonyl, a negative ρ value would be expected, consistent with the nucleophilic nature of the hydrazine. libretexts.orgutexas.eduresearchgate.netresearchgate.netnih.gov

The transition state is the highest energy point along the reaction coordinate and represents a critical, fleeting arrangement of atoms as they transform from reactants to products. While transition states cannot be isolated, their structure and energy can be investigated using computational chemistry.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the reaction pathway and locate the transition state structure. These calculations provide valuable information about bond lengths and angles in the transition state, as well as the activation energy of the reaction. For the nucleophilic addition of this compound to a carbonyl group, computational models would likely show a transition state where the N-C bond is partially formed, and the carbonyl carbon is beginning to change from sp² to sp³ hybridization. The calculated activation energy can then be correlated with experimentally determined reaction rates. researchgate.net

Catalytic Applications of this compound

Direct studies detailing the use of this compound as a catalyst are scarce. However, the chemical functionalities inherent to its structure—specifically the nucleophilic nitrogen atoms of the hydrazine group and the reactive benzylic position—suggest potential for its involvement in several catalytic paradigms. The exploration of analogous hydrazine and benzyl (B1604629) derivatives provides a framework for understanding its hypothetical catalytic applications.

There is currently no direct evidence of this compound being employed as an organocatalyst. Organocatalysis often relies on the ability of a small organic molecule to accelerate a reaction, frequently through mechanisms involving the formation of intermediate iminium or enamine ions, or through hydrogen bonding interactions. While amino acids like L-proline are well-known organocatalysts for various transformations, the application of simple hydrazines in this context is not a mainstream strategy. mdpi.com

However, the fundamental properties of the hydrazine group, such as its basicity and nucleophilicity, suggest a theoretical potential for participating in catalytic cycles. For instance, it could act as a Brønsted base or participate in hydrogen-bond-donating catalysis. In one study, bovine serum albumin (BSA) was used to catalyze a multi-component reaction to form dihydropyrano[2,3-c]pyrazole derivatives, where a pyrazole (B372694) was formed in situ from a hydrazine derivative; however, in this case, the hydrazine was a reactant and not the catalyst itself. researchgate.net

The potential for a benzylhydrazine derivative to act as an organocatalyst would likely depend on its ability to reversibly form covalent intermediates with substrates or to activate them through non-covalent interactions. This remains a hypothetical area for future research.

The involvement of hydrazine derivatives in transition metal catalysis is well-established, primarily through their function as ligands or as precursors to reactive intermediates. Although no studies specifically name this compound, its ability to coordinate with metal centers is predictable. Hydrazines and their derivatives, such as hydrazones, readily form stable complexes with a variety of transition metals. chemistryjournal.net These complexes can themselves be catalytically active or serve as key intermediates in a catalytic cycle.

N-tosylhydrazones, for example, are widely used in transition metal-catalyzed cross-coupling reactions. They serve as precursors to metal carbene intermediates, which can then undergo further transformations to form new carbon-carbon bonds, such as in the synthesis of alkenes. nih.gov This highlights a common role for hydrazine derivatives as versatile coupling partners in palladium-catalyzed processes.

Furthermore, research has shown that transition metal Lewis acids, such as nickel(II) and zinc(II) salts, can effectively catalyze the formation of 1,2,4,5-tetrazines from nitriles and hydrazine. nih.gov In these reactions, the metal is believed to act as a Lewis acid, coordinating to the nitrile and promoting nucleophilic attack by hydrazine. nih.gov This suggests that a compound like this compound could participate in similar metal-catalyzed reactions, with the metal center activating a substrate towards reaction with the hydrazine moiety.

The following table summarizes the yields of 3,6-dibenzyl-1,2,4,5-tetrazine synthesized from benzyl cyanide and hydrazine using different transition metal catalysts, illustrating the crucial role of the metal in this type of transformation. nih.gov

| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Neat | 60 | 24 | 0 |

| Ni(OTf)₂ | Neat | 60 | 24 | 98 |

| Zn(OTf)₂ | Neat | 60 | 24 | 70 |

| Cu(OTf)₂ | Neat | 60 | 24 | 45 |

| Fe(OTf)₂ | Neat | 60 | 24 | 25 |

| CoCl₂ | Neat | 60 | 24 | 15 |

This table is generated based on data for the reaction of benzyl cyanide and hydrazine, as reported in scientific literature. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. Hydrazine derivatives have been successfully integrated into this field, both as substrates and as products of photocatalytic reactions.

One area of significant research is the radical addition to N-acylhydrazones. These reactions, facilitated by a photocatalyst, allow for the efficient formation of C-C bonds and the synthesis of structurally diverse chiral amines. uiowa.edu In this context, the hydrazone acts as a radical acceptor. While this involves a hydrazone derivative rather than a hydrazine directly, it demonstrates the compatibility of the core structure with photoredox-generated radicals.

More directly relevant is the photocatalytic synthesis of benzylhydrazine derivatives themselves. A recently developed method allows for the synthesis of substituted benzylhydrazines from phenylethanol analogues and azodicarboxylates under redox-neutral conditions. rsc.org This process involves the generation of a benzylic radical which is then trapped by the azodicarboxylate. This demonstrates the feasibility of engaging the benzyl portion of a molecule like this compound in radical-based transformations under photocatalytic conditions.

The following table presents data from a study on the photocatalytic synthesis of various benzylhydrazine derivatives, showcasing the scope of the reaction with different substituted phenylethanols. rsc.org

| Phenylethanol Derivative (Substituent) | Azodicarboxylate | Product Yield (%) |

| 4-Methyl | Diethyl azodicarboxylate | 85 |

| 4-Methoxy | Diethyl azodicarboxylate | 82 |

| 4-Fluoro | Diethyl azodicarboxylate | 78 |

| 4-Chloro | Diethyl azodicarboxylate | 75 |

| 3-Methyl | Diethyl azodicarboxylate | 80 |

| Unsubstituted | Diethyl azodicarboxylate | 88 |

This table is based on data for the synthesis of benzylhydrazine derivatives via photocatalysis, as reported in the literature. rsc.org

Given these precedents, it is plausible that this compound could participate in photoredox catalysis, potentially by undergoing single-electron oxidation to form a radical cation, which could then engage in various synthetic transformations.

Derivatization and Transformative Reactions of 4 Ethylbenzylhydrazine

Synthesis of Novel Chemical Entities from 4-Ethylbenzylhydrazine

The reactivity of the hydrazine (B178648) moiety in this compound offers several avenues for the synthesis of novel chemical entities. The presence of two nitrogen atoms with lone pairs of electrons makes it a potent nucleophile, amenable to a range of synthetic transformations.

N-Alkylation and Acylation Strategies

N-alkylation and acylation are fundamental reactions for the derivatization of hydrazines. These reactions allow for the introduction of a wide variety of substituents, thereby modulating the steric and electronic properties of the parent molecule.

N-Alkylation: The reaction of this compound with alkyl halides or other alkylating agents can lead to mono- or di-alkylated products. The regioselectivity of this reaction can often be controlled by the choice of reaction conditions and the nature of the alkylating agent. For instance, the use of a bulky alkylating agent might favor mono-alkylation at the less sterically hindered terminal nitrogen atom.

Acylation: Acylation of this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) would yield the corresponding acylhydrazines. These derivatives are often stable, crystalline solids and can serve as important intermediates for further transformations, such as the synthesis of heterocyclic compounds.

A hypothetical reaction scheme for the N-alkylation and acylation of this compound is presented below:

| Reagent | Product Type | Potential Functional Groups Introduced |

| Alkyl Halide (R-X) | N-Alkylhydrazines | Alkyl chains, cyclic systems |

| Acyl Chloride (RCOCl) | Acylhydrazines | Amide functionality, various R groups |

| Anhydride ((RCO)₂O) | Acylhydrazines | Amide functionality, various R groups |

Construction of Fused and Spirocyclic Systems

Structure-Activity/Property Relationship Studies of this compound Derivatives

Currently, there is a lack of published structure-activity/property relationship (SAR/SPR) studies specifically focused on derivatives of this compound. However, the general principles of medicinal chemistry suggest that systematic modifications of the 4-ethylbenzyl group and the hydrazine moiety would likely lead to significant changes in the biological activity and physicochemical properties of the resulting compounds.

For instance, variations in the nature and position of substituents on the phenyl ring could influence properties such as lipophilicity, electronic distribution, and metabolic stability. Similarly, derivatization of the hydrazine group, as discussed in section 4.1.1, would directly impact the molecule's ability to form hydrogen bonds and interact with biological targets. A systematic exploration of these chemical modifications would be necessary to establish any meaningful SAR/SPR.

This compound as a Versatile Synthetic Building Block

The chemical reactivity of this compound makes it a potentially versatile building block for the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles.

Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrazolones, Oxadiazoles)

Hydrazine derivatives are well-established precursors for a wide array of nitrogen-containing heterocycles.

Pyrazolones: The reaction of hydrazines with β-ketoesters is a classic method for the synthesis of pyrazolones. It is anticipated that this compound would react with a suitable β-ketoester, such as ethyl acetoacetate, to form the corresponding pyrazolone (B3327878) derivative.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from acylhydrazines through dehydrative cyclization. Therefore, the acylated derivatives of this compound could serve as key intermediates in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

The following table outlines the general synthetic strategies for these heterocycles starting from a hydrazine derivative:

| Heterocycle | Key Reagent(s) | General Reaction Type |

| Pyrazolone | β-Ketoester | Condensation/Cyclization |

| 1,3,4-Oxadiazole | Acylhydrazine + Dehydrating Agent | Cyclodehydration |

Scaffold for Complex Organic Molecule Assembly

The 4-ethylbenzyl moiety provides a lipophilic scaffold that can be further functionalized, while the reactive hydrazine group serves as a handle for attaching various other molecular fragments. This combination makes this compound a potentially useful scaffold for the assembly of more complex organic molecules. Through multi-step synthetic sequences, the core structure of this compound could be elaborated to generate libraries of compounds for screening in drug discovery and materials science applications.

Lack of Publicly Available Research on this compound in Ligand and Catalyst Design

Despite a thorough search of available scientific literature and chemical databases, no specific research detailing the use of this compound in the design of ligands and catalysts has been identified. Consequently, the requested article focusing on the derivatization and transformative reactions of this compound for such applications cannot be generated at this time due to the absence of foundational research findings.

The investigation included searches for scholarly articles, patents, and chemical databases aiming to uncover instances where this compound serves as a precursor or a key building block in the synthesis of ligands or catalytic systems. However, these searches did not yield any relevant results. The scientific community has not, to date, published research that specifically explores the coordination chemistry of this compound with various metal centers or its potential to be transformed into catalytically active species.

General principles of ligand design often involve the incorporation of specific functional groups that can coordinate to metal ions, and hydrazine derivatives, in a broader sense, are known to act as ligands. However, the specific synthetic routes to derivatize this compound for these purposes, and the characterization and catalytic activity of any resulting complexes, remain undocumented in the public domain.

Without detailed research findings, it is not possible to provide a scientifically accurate and informative article that includes data tables on reaction yields, spectroscopic data, or catalytic performance metrics as requested. The creation of such content would require speculative information, which falls outside the scope of scientifically rigorous reporting.

Further research into the coordination chemistry and catalytic applications of this compound would be necessary to provide the basis for the requested article. At present, this specific subfield of chemistry appears to be unexplored.

Computational and Theoretical Chemical Studies of 4 Ethylbenzylhydrazine

Quantum Mechanical (QM) Approaches for 4-Ethylbenzylhydrazine

Quantum mechanical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a molecule like this compound, these approaches can provide valuable insights into its behavior at the atomic level.

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT calculations to this compound, one can determine the distribution of electrons within the molecule and analyze its molecular orbitals, which are crucial for understanding its reactivity.

The electronic structure of this compound is characterized by the interplay between the aromatic ethylbenzene (B125841) moiety and the nucleophilic hydrazine (B178648) group. The benzene (B151609) ring acts as an electron-rich system, while the hydrazine group possesses lone pairs of electrons on its nitrogen atoms, making it a good electron donor.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the hydrazine group due to the presence of the nitrogen lone pairs, while the LUMO is likely to be distributed over the aromatic ring.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and based on typical DFT calculation results for similar aromatic hydrazine compounds.

Conformational Analysis and Energetics

The three-dimensional structure of a molecule, or its conformation, significantly influences its physical and chemical properties. Conformational analysis of this compound would involve identifying the stable arrangements of its atoms and determining their relative energies.

The primary focus of a conformational analysis of this compound would be the rotation around the C-C bond of the ethyl group and the C-N and N-N bonds of the benzylhydrazine (B1204620) moiety. For the ethyl group attached to the benzene ring, the most stable conformation is generally the gauche form, where the C-C bond of the ethyl group is perpendicular to the plane of the aromatic ring. researchgate.netdtic.milacs.org The rotational barrier for the ethyl group is relatively low, suggesting that it can rotate freely at room temperature. rsc.org

Table 2: Predicted Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (Car-Cα-Nβ-Nγ) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.0 |

Note: These are hypothetical values based on general principles of conformational analysis for similar molecules.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict how a molecule will behave in a chemical reaction. For this compound, its reactivity is primarily associated with the hydrazine group. The lone pairs of electrons on the nitrogen atoms make it a nucleophile and a base.

DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the MEP would show a negative potential around the nitrogen atoms of the hydrazine group, indicating their susceptibility to electrophilic attack.

Furthermore, computational models can predict the selectivity of reactions. For instance, in reactions involving the hydrazine group, it is possible to determine which of the two nitrogen atoms is more likely to react based on factors like steric hindrance and electronic effects.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. These simulations can offer insights into how this compound behaves in solution and how it might interact with other molecules.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the interactions between this compound and solvent molecules, revealing how the solvent affects its conformation and dynamics. uni-paderborn.de

In a polar solvent like water, the hydrazine group of this compound would be expected to form hydrogen bonds with the surrounding water molecules. These interactions would stabilize the molecule and could influence its preferred conformation. In contrast, in a nonpolar solvent, the interactions would be weaker, and the molecule might adopt a different conformation. MD simulations can quantify these effects and provide a detailed picture of the solvation process. mdpi.com

Intermolecular Interactions and Self-Assembly Prediction

MD simulations are also a valuable tool for studying how molecules interact with each other. For this compound, these simulations could predict whether the molecules are likely to aggregate or self-assemble in solution.

The amphiphilic nature of this compound, with its nonpolar ethylbenzene part and its polar hydrazine group, suggests that it might exhibit some self-assembly behavior in certain solvents. rsc.org MD simulations could explore the potential for the formation of micelles or other aggregates, driven by hydrophobic interactions between the aromatic rings and hydrogen bonding between the hydrazine groups. nih.govresearchgate.net These simulations can provide information on the structure and stability of such aggregates.

Cheminformatics and Data-Driven Approaches for this compound Analogues

Virtual Screening for Structural Diversity

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a particular biological activity or property. In the context of this compound analogues, virtual screening can be employed to explore vast chemical databases and identify structurally diverse molecules that share key pharmacophoric features. This process typically involves the creation of a pharmacophore model based on the known active compounds or the binding site of a biological target. The model, which represents the essential three-dimensional arrangement of chemical features required for activity, is then used to filter large compound libraries.

For instance, studies on

Advanced Analytical Methodologies for 4 Ethylbenzylhydrazine Characterization

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic methods are fundamental for separating 4-Ethylbenzylhydrazine from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

A robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the routine analysis and quality control of this compound. pensoft.net Method development focuses on achieving optimal separation of the main compound from any potential degradation products or synthesis-related impurities.

A typical HPLC method would be developed using a C18 stationary phase, which is effective for retaining and separating moderately polar organic compounds like this compound. The mobile phase composition, a critical parameter, is optimized to ensure a suitable retention time and sharp, symmetrical peak shape. A gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of compounds with a range of polarities. pensoft.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined from its UV spectrum. mu-varna.bg

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Acetonitrile |

| Gradient | Time (min) | %B 0 | 20 15 | 80 20 | 80 22 | 20 25 | 20 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Table 2: Summary of HPLC Method Validation Findings

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 1.5% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound samples. thermofisher.com This method offers high chromatographic resolution and definitive peak identification through mass spectral data. shimadzu.eu Impurities can originate from starting materials, side reactions, or degradation.

For analysis, the sample is typically dissolved in a volatile organic solvent and injected into the GC system. The separation occurs in a capillary column, often with a nonpolar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The eluted compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be compared against spectral libraries for positive identification of impurities. mdpi.com

Table 3: Potential Impurities in this compound Identified by GC-MS

| Impurity Name | Potential Origin | Characteristic Mass Fragments (m/z) |

|---|---|---|

| 4-Ethylbenzaldehyde (B1584596) | Starting Material | 134, 133, 105, 77 |

| 4-Ethylbenzyl alcohol | By-product | 136, 117, 107, 91, 79 |

| Hydrazine (B178648) | Starting Material | 32, 31 |

| Bis(4-ethylbenzyl)hydrazine | Side Reaction | 268, 133, 117, 91 |

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for assessing its purity. hyphadiscovery.com NMR, IR, and UV-Vis spectroscopy each provide complementary information about the molecule's atomic connectivity, functional groups, and electronic structure.

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. jchps.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of this compound. core.ac.uk

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the ethyl group protons (a quartet and a triplet), the benzylic methylene (B1212753) protons (a singlet), the aromatic protons (a pair of doublets characteristic of 1,4-disubstitution), and the hydrazine (NH and NH₂) protons, which may appear as broad signals.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display unique signals for the two carbons of the ethyl group, the benzylic methylene carbon, and the four distinct aromatic carbons (two protonated, two quaternary).

Table 4: Predicted ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-CH₃ | 1.25 | t (triplet) | 7.6 |

| -CH₂-CH₃ | 2.67 | q (quartet) | 7.6 |

| Ar-CH₂-NH- | 3.90 | s (singlet) | - |

| -NH-NH₂ | ~3.5-4.5 (broad) | br s (broad singlet) | - |

| Aromatic H | 7.18 | d (doublet) | 8.0 |

| Aromatic H | 7.25 | d (doublet) | 8.0 |

Table 5: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-CH₃ | 15.5 |

| -CH₂-CH₃ | 28.4 |

| Ar-CH₂-NH- | 55.8 |

| Aromatic CH | 128.2 |

| Aromatic CH | 129.5 |

| Aromatic C (quaternary) | 136.0 |

| Aromatic C (quaternary) | 143.5 |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum is generated by the absorption of infrared radiation, which causes vibrations (stretching and bending) of molecular bonds. msu.edu Each functional group has a characteristic absorption frequency range. oregonstate.edu For this compound, IR spectroscopy can confirm the presence of the hydrazine group (N-H bonds), the aromatic ring (C=C and C-H bonds), and aliphatic chains (C-H bonds). ponder.ing

Table 6: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Hydrazine (-NH₂) | 3350 - 3250 | Medium, often two bands |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl, Methylene | 2970 - 2850 | Strong |

| N-H Bend | Hydrazine (-NH₂) | 1650 - 1580 | Medium |

| C=C Stretch | Aromatic Ring | 1600, 1475 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq Molecules containing π-electron systems, such as the benzene ring in this compound, absorb UV or visible light to promote electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. libretexts.org The wavelength of maximum absorption (λmax) is characteristic of the chromophore. shu.ac.uk For this compound, the primary absorption is due to π → π transitions within the substituted benzene ring. The position and intensity of the absorption band can be influenced by the solvent used for the analysis. uobabylon.edu.iq This technique is particularly useful for quantitative analysis using Beer's Law, forming the basis for HPLC-UV detection.

Table 7: Expected UV-Vis Absorption Data for this compound

| Parameter | Value |

|---|---|

| λmax (in Ethanol) | ~ 265 nm |

| Molar Absorptivity (ε) | ~ 200 - 500 L mol⁻¹ cm⁻¹ |

| Electronic Transition | π → π* |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. bris.ac.uk When this compound is introduced into a mass spectrometer, typically using a technique like electron ionization (EI), it is bombarded with high-energy electrons. This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺•). chemguide.co.uk

The molecular weight of this compound (C₉H₁₄N₂) is 150.23 g/mol . The high-resolution mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of approximately 150.116, corresponding to the exact mass of the molecule.

The molecular ion of this compound is energetically unstable and tends to break apart into smaller, characteristic fragments. libretexts.org The analysis of these fragments provides valuable information about the compound's structure. The fragmentation pattern is dictated by the weakest bonds within the molecule and the stability of the resulting fragments. For this compound, the most probable fragmentation pathways involve the cleavage of bonds adjacent to the hydrazine group and the ethyl substituent on the benzene ring.

A primary fragmentation event is the cleavage of the benzylic C-N bond. This is a common pathway for benzyl (B1604629) compounds as it leads to the formation of a resonance-stabilized 4-ethylbenzyl cation. youtube.com This cation can further rearrange to form a highly stable 4-ethyltropylium ion. Due to its stability, the peak corresponding to this fragment is often the most intense peak in the spectrum, known as the base peak. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Proposed Fragment Ion | Formula of Ion | Common Neutral Loss |

|---|---|---|---|

| 150 | Molecular Ion | [C₉H₁₄N₂]⁺• | - |

| 135 | Loss of a methyl radical | [C₈H₁₁N₂]⁺ | [CH₃]• |

| 121 | Loss of an ethyl radical | [C₇H₉N₂]⁺ | [C₂H₅]• |

| 119 | 4-ethylbenzyl / 4-ethyltropylium ion (Base Peak) | [C₉H₁₁]⁺ | [N₂H₃]• |

| 91 | Tropylium ion | [C₇H₇]⁺ | [C₂H₄] from m/z 119 |

This interactive table outlines the expected major fragments of this compound upon mass spectrometric analysis.

Method Validation and Quality Assurance Protocols in this compound Analysis

Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. researchgate.net For the quantitative analysis of this compound, a comprehensive validation study according to guidelines such as those from the International Council for Harmonisation (ICH) is required to ensure the reliability and accuracy of the results. europa.eu

Specificity, Linearity, and Range Determination

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euscribd.com For a this compound assay, specificity would be demonstrated by showing that the signal measured comes only from this compound and not from any other substance. This is often confirmed by analyzing spiked placebo samples or by comparing the results with a second, well-characterized analytical procedure. europa.eu

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. npra.gov.my This is typically demonstrated by analyzing a series of dilutions of a standard solution of this compound. The response (e.g., peak area from a chromatogram) is then plotted against the concentration, and the relationship is evaluated using linear regression analysis. A correlation coefficient (R²) close to 1.000 indicates a strong linear relationship. researchgate.net

Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. npra.gov.my For an assay of this compound, the range is typically established from 80% to 120% of the target concentration. europa.eu

Table 2: Example Linearity Data for this compound Analysis

| Concentration (µg/mL) | Analytical Response (Peak Area) |

|---|---|

| 80 | 1198500 |

| 90 | 1351200 |

| 100 | 1499900 |

| 110 | 1652300 |

| 120 | 1801500 |

| Regression Analysis | |

| Slope (S) | 15021 |

| Y-Intercept | -1150 |

| Correlation Coefficient (R²) | 0.9998 |

This interactive table presents hypothetical data demonstrating the linearity of an analytical method for this compound.

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. researchgate.net

Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. scribd.com It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix, and the analytical method is used to determine how much is recovered. europa.eu

Table 3: Example Precision and Accuracy Data for this compound

| Concentration Level (µg/mL) | Repeatability (RSD%) (n=6) | Intermediate Precision (RSD%) (n=6) | Accuracy (% Recovery) |

|---|---|---|---|

| 80 | 0.85% | 1.25% | 99.5% |

| 100 | 0.72% | 1.10% | 100.8% |

| 120 | 0.65% | 0.98% | 99.1% |

This interactive table shows representative data for the precision and accuracy of an analytical method for this compound at different concentration levels.

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com It is the concentration that gives a signal significantly different from the background noise.

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. epa.gov

Several methods can be used to estimate LOD and LOQ. One common approach is based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study. researchgate.net The formulas used are:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the y-intercept of the regression line.

S is the slope of the calibration curve.

Using the data from the linearity study (Table 2), if the standard deviation of the intercept (σ) was determined to be 5000, the LOD and LOQ would be calculated as follows:

LOD = 3.3 × (5000 / 15021) = 1.10 µg/mL

LOQ = 10 × (5000 / 15021) = 3.33 µg/mL

These values establish the lower limits of performance for the analytical method, ensuring that it is sensitive enough for its intended application. mdpi.com

Emerging Applications of 4 Ethylbenzylhydrazine in Organic Synthesis and Materials Science

Role in the Synthesis of Complex Organic Molecules

The reactivity of the hydrazine (B178648) group, coupled with the modifiable aromatic ring, makes 4-Ethylbenzylhydrazine a promising candidate for the synthesis of a variety of complex organic structures.

Hydrazine derivatives are fundamental precursors in the synthesis of a wide array of fine and specialty chemicals, owing to the versatile reactivity of the N-N bond and the nucleophilic nature of the nitrogen atoms. These compounds are integral to the production of pharmaceuticals, dyes, and other high-value chemical products. The presence of the ethylbenzyl group in this compound offers a lipophilic handle that can be used to tune the solubility and other physical properties of the resulting molecules.

The hydrazine moiety can readily undergo condensation reactions with carbonyl compounds to form hydrazones, which are stable and versatile intermediates. These hydrazones can be further cyclized to generate a variety of heterocyclic compounds, such as pyrazoles, pyridazines, and indazoles, which are common scaffolds in medicinal chemistry. The ethyl group on the benzene (B151609) ring can also be a site for further functionalization, allowing for the synthesis of a diverse library of compounds from a single precursor.

Table 1: Potential Reactions of this compound in Fine Chemical Synthesis

| Reaction Type | Reactant | Product Class | Potential Application |

| Condensation | Aldehydes/Ketones | Hydrazones | Pharmaceutical intermediates, Ligands |

| Cyclization | Dicarbonyl compounds | Pyrazoles/Pyridazines | Bioactive molecules, Dyes |

| Acylation | Acyl chlorides | Acylhydrazides | Precursors to oxadiazoles |

Many commercially successful agrochemicals, particularly insecticides, are derived from hydrazine-based structures. calcasolutions.com The diacylhydrazine class of insecticides, for instance, functions by mimicking the insect molting hormone, ecdysone. Tebufenozide is a notable example of a diacylhydrazine insecticide that demonstrates high efficacy against lepidopteran pests. scispace.comgrowingscience.comresearchgate.net

The general structure of these insecticides involves a diacylhydrazine core with various substituents on the aromatic rings. This compound can serve as a key precursor in the synthesis of novel diacylhydrazine analogues. The ethyl group can influence the biological activity and selectivity of the resulting insecticide. For example, a series of novel diacylhydrazine derivatives have been synthesized and shown to exhibit good insecticidal activities against various pests. nih.govmdpi.com

The synthesis of such analogues would typically involve the acylation of this compound with a suitable acid chloride, followed by a second acylation with a different acid chloride to yield the final diacylhydrazine product. The variation of the acyl groups allows for the fine-tuning of the insecticidal properties.

Table 2: Comparison of Tebufenozide and a Hypothetical this compound-based Analogue

| Feature | Tebufenozide | This compound Analogue |

| Core Structure | Diacylhydrazine | Diacylhydrazine |

| Aromatic Substituent 1 | 3,5-dimethylbenzoyl | 4-ethylbenzoyl |

| Aromatic Substituent 2 | 4-ethylbenzoyl | Varied aromatic/aliphatic acyl |

| Potential Advantage | Established efficacy | Potentially altered spectrum of activity, improved physicochemical properties |

Contributions to Advanced Materials Science and Engineering

The functional groups present in this compound also make it a valuable component in the design and synthesis of advanced materials with tailored properties.

Hydrazine derivatives and their corresponding hydrazones have been investigated as initiators in polymerization reactions. google.com Hydrazones can undergo thermal or photochemical decomposition to generate radicals, which can then initiate the polymerization of vinyl monomers. google.com The rate of decomposition and the efficiency of initiation can be influenced by the substituents on the aromatic ring. The ethyl group in this compound could potentially modulate the initiator's activity and solubility in various monomers and solvents.

Furthermore, if this compound is modified to contain a polymerizable group, such as a vinyl or acrylate moiety, it could be used as a functional monomer. The incorporation of such a monomer into a polymer chain would introduce the hydrazine functionality, which could then be used for post-polymerization modification or to impart specific properties to the polymer, such as adhesiveness or the ability to chelate metal ions. google.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com The properties of MOFs are highly dependent on the nature of the organic ligands. The introduction of functional groups onto the ligands can be used to tune the pore size, surface area, and chemical properties of the MOF.

The hydrazine or a derivative such as a hydrazone or an amine group on this compound can act as a coordination site for metal ions. acs.org Ligands containing amine functionalities have been successfully incorporated into MOFs, and these materials have shown promise in applications such as gas storage and catalysis. acs.org The ethylbenzyl group would form the structural backbone of the ligand, while the nitrogen atoms of the hydrazine moiety could coordinate to the metal centers, leading to the formation of novel MOF structures with potentially interesting properties.

Table 3: Potential MOF Ligands Derived from this compound

| Ligand Type | Modification of this compound | Potential MOF Application |

| Dicarboxylic acid | Carboxylation of the benzene ring | Gas storage, Separation |

| Pyridyl-functionalized | Reaction with pyridine-containing reagents | Catalysis, Sensing |

| Schiff base | Condensation with salicylaldehyde | Luminescent materials |

The unique electronic and structural features of hydrazine derivatives make them attractive components for a variety of functional organic materials. The ability of the hydrazine moiety to participate in hydrogen bonding and to act as both a hydrogen bond donor and acceptor can influence the self-assembly and packing of organic molecules in the solid state.

Furthermore, the oxidation of the hydrazine group can lead to the formation of azo compounds, which are known for their chromophoric properties and are widely used as dyes and pigments. The incorporation of the 4-ethylbenzyl group could modify the color and photophysical properties of the resulting azo dye. Hydrazine derivatives have also been explored as components in nonlinear optical materials and as corrosion inhibitors.

Interdisciplinary Research Horizons for this compound

The true potential of specialized chemical compounds is often realized at the intersection of different scientific disciplines. For this compound, its distinct structural features—a reactive hydrazine group tethered to a sterically and electronically influential 4-ethylbenzyl moiety—position it as a versatile building block for exploration in burgeoning, interdisciplinary fields. The future research horizons for this compound are not confined to traditional organic synthesis but extend into materials science, supramolecular chemistry, and medicinal chemistry, where the interplay between molecular structure and functional properties is paramount.

One of the most promising avenues for this compound is its use as a precursor for advanced functional materials. The hydrazine functional group is well-known for its reaction with aldehydes and ketones to form hydrazones. researchgate.net This reaction is a cornerstone of dynamic covalent chemistry, allowing for the creation of materials that can adapt their structure and properties in response to environmental stimuli. Hydrazone-based materials are actively being investigated for applications including photochromic systems, energy storage, and liquid crystals. digitellinc.com By reacting this compound with various carbonyl-containing compounds, a new library of hydrazones can be synthesized. The 4-ethyl group on the benzyl (B1604629) ring can be exploited to fine-tune the bulk properties of these materials, such as solubility, thermal stability, and molecular packing, which are critical for performance in electronic and optical devices.

| Precursor Reactant | Potential Material Class | Key Feature from this compound | Potential Interdisciplinary Application |

| Terephthaldehyde | Aromatic Polyhydrazones | Provides flexibility and solubility | Processable high-performance polymers |

| Acetylferrocene | Redox-Active Metallopolymers | Introduces electrochemically active sites | Chemical sensors, charge storage materials |

| Glyoxal | Hydrogels | Forms cross-linked networks | Drug delivery, tissue engineering |

Another significant research frontier lies in the field of coordination chemistry and the development of metal-organic frameworks (MOFs). Hydrazine and its derivatives can act as ligands, using their nitrogen lone pairs to coordinate with metal ions to form extended structures known as coordination polymers. nih.gov The structure of this compound offers two distinct coordination points: the two nitrogen atoms of the hydrazine group. This allows it to function as a linker or a capping agent in the self-assembly of MOFs. The ethylbenzyl group would decorate the pores of the resulting framework, influencing its hydrophobicity and selective absorption capabilities. Such materials are of high interest in gas storage, catalysis, and chemical separations, blending the precision of organic synthesis with the functional utility of inorganic materials.

In the realm of medicinal chemistry and chemical biology, substituted benzylhydrazines are recognized as important scaffolds for the development of new therapeutic agents. For instance, benzylhydrazine (B1204620) derivatives have been investigated for their role in creating potent apoptosis inducers for cancer therapy. The this compound structure could be used as a starting point for generating novel drug candidates. The ethyl group provides a lipophilic handle that can be varied to optimize pharmacokinetic and pharmacodynamic properties, embodying a classic structure-activity relationship (SAR) study. Its derivatives could be screened for activity against a range of biological targets, placing it at the crossroads of synthetic chemistry and pharmacology.

Q & A

Basic: What are the standard synthetic protocols for 4-Ethylbenzylhydrazine, and how do reaction conditions influence yield?

Answer:

The synthesis of hydrazine derivatives like this compound typically involves condensation reactions between hydrazides and aldehydes. A general procedure includes:

- Step 1: Refluxing ethyl 4-aminobenzoate with hydrazine hydrate (80%) in ethanol to form the hydrazide intermediate .

- Step 2: Reacting the hydrazide with 4-ethylbenzaldehyde in ethanol, catalyzed by glacial acetic acid, under reflux for 6–8 hours .